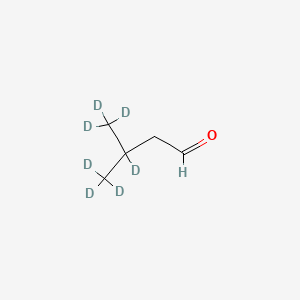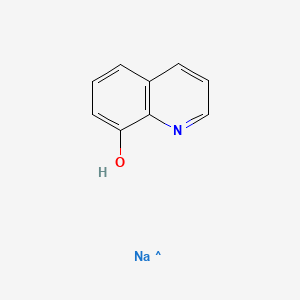
Sodium-8-oxyquinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium-8-oxyquinolate is a chemical compound with the molecular formula C9H6NNaO . It is also known by other names such as sodium quinolin-8-olate and 8-Hydroxyquinoline sodium salt .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, and 1 sodium atom . The InChI representation of the molecule isInChI=1S/C9H7NO.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 167.14 g/mol . It has a topological polar surface area of 36 Ų . It does not have any rotatable bonds .Wissenschaftliche Forschungsanwendungen
Photocleavage and Medical Applications : Sodium-8-oxyquinolate complexes, specifically those containing Ruthenium (II), have been found to generate hydroxyl radicals and effectively cleave DNA upon visible light irradiation. This property opens up potential applications in biology and medicine, such as in photodynamic therapy (PDT) (Zhang et al., 2016).
Carcinogenic Studies : In research related to carcinogenesis, the combination of this compound derivatives with other compounds has been studied for their effects on forestomach cell proliferation and carcinogenesis in rats (Yoshida et al., 2007).
Impact on Testicular Tissue and Inflammation : Studies have explored the effects of this compound on testicular tissues, particularly in the context of inflammation induced by chronic administration of sodium nitrite. These studies shed light on the compound's impact on inflammatory cytokines and oxidative stress markers (Alyoussef & Al-Gayyar, 2016).
Oxidative Damage to DNA : Research has shown that metabolites of this compound, such as ortho-phenylphenol and its derivatives, can cause oxidative DNA damage, potentially leading to mutations and carcinogenesis (Murata et al., 1999).
Radiopharmaceutical Chemistry : this compound has been utilized in radiopharmaceutical chemistry, particularly in coordinating radioactive isotopes of metal ions in nuclear medicine. Its metal-chelating abilities have found applications in imaging and theranostics (Southcott & Orvig, 2021).
Corrosion Inhibition : this compound derivatives have been assessed as organic inhibitors for corrosion of metals in acidic environments. Their efficacy in preventing corrosion indicates potential applications in industrial and material sciences (Faydy et al., 2020).
Volumetric Analysis in Chemistry : The compound has been used in potentiometric titrations, particularly for the analysis of hydroxyquinoline and its derivatives in various chemical analyses (Smith & May, 1939).
Wirkmechanismus
Target of Action
Sodium-8-oxyquinolate, also known as 8-Hydroxyquinoline sodium salt , is a compound that has been found to exhibit a wide range of biological activities It’s known that 8-hydroxyquinoline derivatives, which this compound is a part of, have been used in photodynamic therapy (pdt) as photosensitizers .
Mode of Action
In the context of pdt, photosensitizers like this compound generate toxic species upon irradiation with the appropriate wavelength of light . These toxic species, such as reactive oxygen species (ROS), oxidize biomolecules in cells, mainly nucleic acids, proteins, and lipids, leading to severe alteration in cell signaling cascades or gene expression regulation . This process can cause tumor cell damage including necrosis, apoptosis, autophagy, or ferroptosis .
Biochemical Pathways
The generation of ros and the subsequent oxidation of biomolecules suggest that multiple biochemical pathways could be affected, particularly those involved in cell signaling and gene expression regulation .
Result of Action
The result of this compound’s action, particularly in the context of PDT, is the generation of toxic species that cause damage to tumor cells . This damage can manifest in several ways, including necrosis, apoptosis, autophagy, or ferroptosis . The exact molecular and cellular effects would likely depend on the specific context and conditions of the treatment.
Action Environment
In the context of pdt, factors such as the wavelength of light used for irradiation and the presence of oxygen could potentially influence the action of this compound .
Biochemische Analyse
Biochemical Properties
Sodium-8-oxyquinolate is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models While some studies have observed threshold effects, others have reported toxic or adverse effects at high doses
Metabolic Pathways
This compound is thought to be involved in several metabolic pathways . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels. The specifics of these interactions and effects are still being explored.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins . The compound’s localization or accumulation may also be influenced by these processes.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
InChI |
InChI=1S/C9H7NO.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJDFJRDKIADMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NNaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2872-54-0 |
Source


|
| Record name | 8-Quinolinol, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

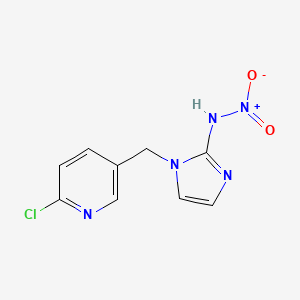

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)

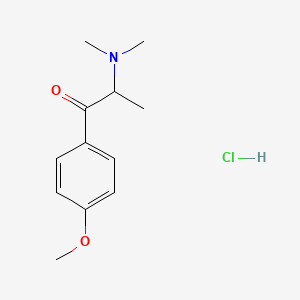
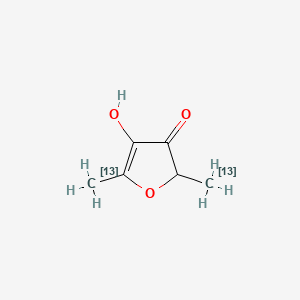

![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)
